molecular formula C8H6N2O2 B11918035 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine CAS No. 623945-74-4

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine

Cat. No.: B11918035
CAS No.: 623945-74-4
M. Wt: 162.15 g/mol
InChI Key: SNVMQTUATJLLIQ-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine is a heterocyclic compound that features a fused ring system combining imidazole and pyridine rings with a dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg₃N₂) as a catalyst. This one-pot annulation strategy allows the formation of the desired compound with excellent yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.

Scientific Research Applications

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-A]pyridine: A related compound with similar structural features but lacking the dioxole moiety.

    Imidazo[1,2-A]pyridine: Another related compound with a different arrangement of the fused rings.

Uniqueness

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine is unique due to the presence of the dioxole moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

623945-74-4

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4,6-dioxa-1,11-diazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C8H6N2O2/c1-6-2-9-4-10(6)3-8-7(1)11-5-12-8/h1-4H,5H2

InChI Key

SNVMQTUATJLLIQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=CN=CN3C=C2O1

Origin of Product

United States

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